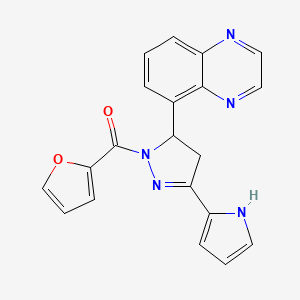
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H15N5O2 and its molecular weight is 357.373. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including structures similar to the queried compound, for their anti-inflammatory and antibacterial activities. The microwave method provided higher yields, was environmentally friendly, and required less reaction time compared to conventional methods. Some derivatives showed potent antibacterial activity, and compounds 4b and 4e exhibited the highest in vivo anti-inflammatory activity. Molecular docking results, along with biological data, suggested these compounds could serve as templates for anti-inflammatory activity research (Ravula et al., 2016).
Convergent Synthesis and Cytotoxicity Evaluation
Bonacorso et al. (2016) described the synthesis of a series of polysubstituted pyrazolyl(quinolin-4-yl)methanones, starting from isatin and alkyl(aryl/heteroaryl) ketones. These compounds, which are structurally related to the queried chemical, were evaluated for cytotoxicity in human leukocytes. The study found that compounds with specific substituents showed significant cytotoxicity at high concentrations, suggesting potential for further investigation in cancer research (Bonacorso et al., 2016).
Synthesis and Antitumor Activity Evaluation
El‐Helw and Hashem (2020) synthesized a quinoline derivative bearing a furanone scaffold, using it as a key starting material for constructing various heterocycles with potential antitumor activities. The derivatives were evaluated against breast and colon cancer cell lines, and some compounds displayed satisfactory activities. This research indicates the potential of such derivatives, including those related to the queried compound, in antitumor drug development (El‐Helw & Hashem, 2020).
Synthesis of Bis-benzoquinoline Derivatives
A study by Chen et al. (2013) described the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives through a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran. This research demonstrates the utility of similar compounds in the synthesis of complex heterocyclic structures, which may have various applications in medicinal chemistry (Chen et al., 2013).
Antibacterial and Antioxidant Activities of Pyrazoles
A study by Lynda (2021) focused on the synthesis and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles. The study highlights the biological relevance of pyrazole derivatives, showing moderate antibacterial and antioxidant activities, and suggests their potential as templates for further development in therapeutic applications (Lynda, 2021).
Propriétés
IUPAC Name |
furan-2-yl-[5-(1H-pyrrol-2-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-20(18-7-3-11-27-18)25-17(12-16(24-25)14-6-2-8-21-14)13-4-1-5-15-19(13)23-10-9-22-15/h1-11,17,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUBPPDHMDTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CN2)C(=O)C3=CC=CO3)C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrrol-2-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

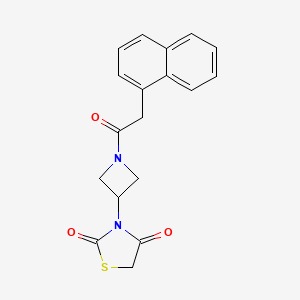
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2680487.png)
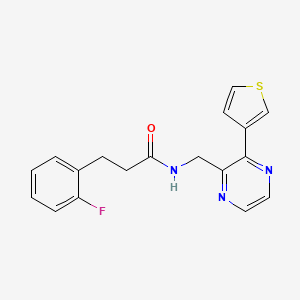
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2680489.png)
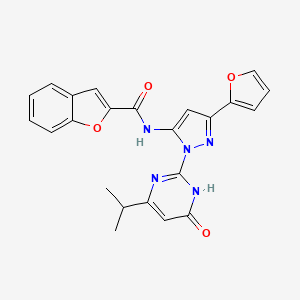
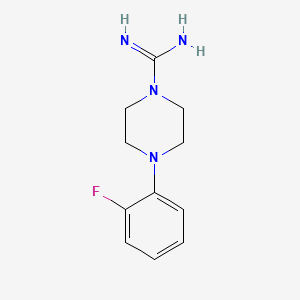
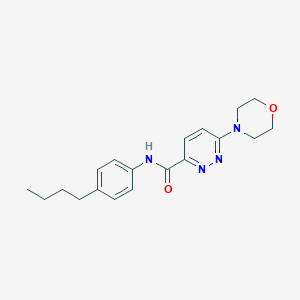
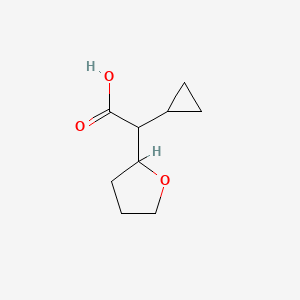
![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)
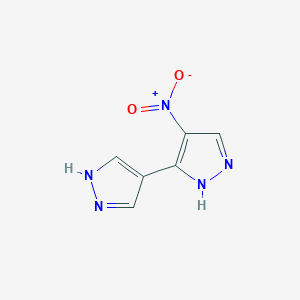
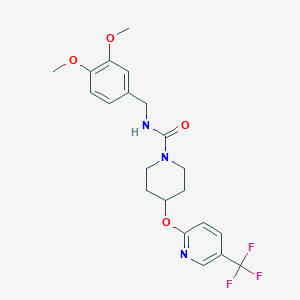
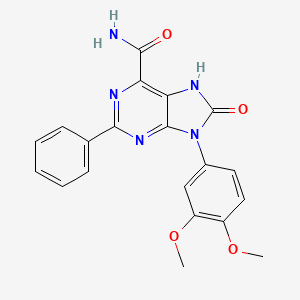
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)